![molecular formula C8H12N2 B2385135 2-Isopropylpyridin-3-amine CAS No. 1369105-90-7](/img/structure/B2385135.png)
2-Isopropylpyridin-3-amine
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Description
2-Isopropylpyridin-3-amine is a compound with the molecular formula C8H12N2 and a molecular weight of 136.19 . It is also known as IPA.
Molecular Structure Analysis
The molecular structure of 2-Isopropylpyridin-3-amine consists of a pyridine ring with an isopropyl group at the 2nd position and an amine group at the 3rd position .Physical And Chemical Properties Analysis
The predicted density of 2-Isopropylpyridin-3-amine is 1.008±0.06 g/cm3 . The predicted boiling point is 248.9±20.0 °C .Scientific Research Applications
Directing Group for Divergent and Asymmetric Functionalization of Unactivated Methylene C (sp 3 )-H Bonds
2-Isopropylpyridin-3-amine, also known as 2-(Pyridin-2-yl)isopropyl (PIP) amine, has been used as a directing group (DG) for the divergent functionalization and enantiotopic differentiation of unactivated methylene C-H bonds . This process involves the use of a strongly coordinating bidentate DG, which enables the divergent functionalization of unactivated β-methylene C (sp 3 )-H bonds to forge C-O, C-N, C-C, and C-F bonds with palladium catalysts .
Asymmetric Functionalization of Unbiased Methylene C (sp 3 )-H Bonds
The combination of PIP amine with axially chiral ligands has been found to promote asymmetric functionalization of unbiased methylene C (sp 3 )-H bonds . This is a challenging research topic in the area of C-H activation that remains to be addressed .
Synthesis of N- (pyridin-2-yl)amides
N- (Pyridin-2-yl)amides were synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions . The reaction conditions were mild and metal-free, and the process was promoted by I2 and TBHP .
Synthesis of 3-bromoimidazo [1,2-a]pyridines
3-bromoimidazo [1,2-a]pyridines were obtained from α-bromoketones and 2-aminopyridine under different reaction conditions . The cyclization to form imidazo [1,2-a]pyridines was promoted by further bromination .
Pharmaceutical Applications
Aminopyridines, such as 2-Isopropylpyridin-3-amine, serve as pharmacophores for many molecules with significant biological and therapeutic value . Particularly, N- (pyridin-2-yl)amides and imidazo [1,2-a]pyridines have received great attention in recent years due to their varied medicinal applications .
C–C Bond Cleavage
N- (Pyridin-2-yl)amides were formed via C–C bond cleavage promoted by I2 and TBHP . This method of constructing amides directly by C–C bond cleavage is attractive .
properties
IUPAC Name |
2-propan-2-ylpyridin-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2/c1-6(2)8-7(9)4-3-5-10-8/h3-6H,9H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDGIMZHZSHEPSR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=CC=N1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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